S)-2-(5(((1,2-Dihydro-3-methyl-1-oxobenzo(F)quinazolin-9-YL)methyl)amino)1-oxo-2-isoindolinyl)glutaric acid
Overview
Description
1843U89 is a potent inhibitor of thymidylate synthase, an enzyme crucial for DNA synthesis. This compound is part of a class of benzoquinazoline folate analogues and has shown significant potential in the treatment of solid tumors . Its unique properties make it a valuable candidate for cancer therapy, particularly due to its ability to inhibit thymidylate synthase without requiring polyglutamation for activity .
Preparation Methods
The synthesis of 1843U89 involves several steps, starting with the preparation of the benzoquinazoline core. This core is then modified through various chemical reactions to introduce the necessary functional groups. The synthetic route typically includes:
Formation of the benzoquinazoline core: This is achieved through a series of condensation reactions involving appropriate starting materials.
Introduction of functional groups: Various reagents and catalysts are used to introduce the functional groups required for the compound’s activity.
Purification and isolation: The final product is purified using techniques such as chromatography to ensure its purity and potency.
Industrial production methods for 1843U89 are designed to maximize yield and minimize impurities. These methods often involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient synthesis on a large scale .
Chemical Reactions Analysis
1843U89 undergoes several types of chemical reactions, including:
Oxidation and reduction: These reactions are used to modify the oxidation state of the compound, which can affect its activity and stability.
Substitution reactions: These reactions involve the replacement of one functional group with another, which can be used to fine-tune the compound’s properties.
Addition reactions: These reactions involve the addition of new functional groups to the compound, which can enhance its activity or modify its pharmacokinetic properties.
Common reagents and conditions used in these reactions include strong acids and bases, oxidizing and reducing agents, and various catalysts. The major products formed from these reactions are typically analogues of 1843U89 with modified functional groups, which can be used to study the structure-activity relationship of the compound .
Scientific Research Applications
1843U89 has a wide range of scientific research applications, including:
Mechanism of Action
1843U89 exerts its effects by inhibiting thymidylate synthase, an enzyme that plays a crucial role in DNA synthesis. The compound binds to the active site of the enzyme, preventing it from catalyzing the conversion of deoxyuridine monophosphate to deoxythymidine monophosphate. This inhibition leads to a depletion of thymidine triphosphate, which is essential for DNA replication and repair .
The molecular targets and pathways involved in the action of 1843U89 include the reduced folate carrier, which transports the compound into cells, and folypolyglutamate synthetase, which anabolizes the compound to its active form . The compound’s ability to inhibit thymidylate synthase without requiring polyglutamation for activity is a key factor in its potency and selectivity .
Comparison with Similar Compounds
1843U89 is unique among thymidylate synthase inhibitors due to its high potency and lack of requirement for polyglutamation. Similar compounds include:
LY231514: A potent inhibitor of thymidylate synthase that also requires polyglutamation for activity.
Compared to these compounds, 1843U89 has a more favorable pharmacological profile, with lower toxicity and higher potency .
Properties
IUPAC Name |
(2S)-2-[6-[(3-methyl-1-oxo-2H-benzo[f]quinazolin-9-yl)methylamino]-3-oxo-1H-isoindol-2-yl]pentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O6/c1-14-29-21-7-4-16-3-2-15(10-20(16)24(21)25(34)30-14)12-28-18-5-6-19-17(11-18)13-31(26(19)35)22(27(36)37)8-9-23(32)33/h2-7,10-11,22,28H,8-9,12-13H2,1H3,(H,32,33)(H,36,37)(H,29,30,34)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVFNEZMTRVUGW-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C3=C(C=CC(=C3)CNC4=CC5=C(C=C4)C(=O)N(C5)C(CCC(=O)O)C(=O)O)C=C2)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(C3=C(C=CC(=C3)CNC4=CC5=C(C=C4)C(=O)N(C5)[C@@H](CCC(=O)O)C(=O)O)C=C2)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70930683 | |
Record name | (2S)-2-[5-[[(1,2-Dihydro-3-methyl-1-oxobenzo[f]quinazolin-9-yl)methyl]amino]-1,3-dihydro-1-oxo-2H-isoindol-2-yl]pentanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70930683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Inhibits thymidylate synthase. | |
Record name | OSI-7904L | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05457 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
139987-54-5 | |
Record name | (2S)-2-[5-[[(1,2-Dihydro-3-methyl-1-oxobenzo[f]quinazolin-9-yl)methyl]amino]-1,3-dihydro-1-oxo-2H-isoindol-2-yl]pentanedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139987-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | OSI-7904L | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139987545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S)-2-[5-[[(1,2-Dihydro-3-methyl-1-oxobenzo[f]quinazolin-9-yl)methyl]amino]-1,3-dihydro-1-oxo-2H-isoindol-2-yl]pentanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70930683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OSI-7904 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ON177ZCE7M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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